[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic compound with significant biochemical relevance It is known for its intricate structure, which includes a pyrimidine ring, a dihydroxyoxolan moiety, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting with the preparation of the pyrimidine ring and the dihydroxyoxolan moiety. These intermediates are then coupled through a series of phosphorylation reactions. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphate esters.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, which can be further utilized in biochemical assays and research .
Scientific Research Applications
[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of [[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with nucleotide-binding proteins and enzymes involved in phosphorylation reactions .
Comparison with Similar Compounds
Similar Compounds
Pseudouridine 5’-phosphate: Similar in structure but lacks the additional phosphate groups.
Uridine 5’-phosphate: Another nucleotide analog with a simpler structure.
Cytidine 5’-phosphate: Similar pyrimidine-based compound with different functional groups.
Uniqueness
[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is unique due to its multiple phosphate groups and the presence of both pyrimidine and dihydroxyoxolan moieties. This complexity allows it to participate in a wider range of biochemical reactions and makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15N2O15P3 |
---|---|
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15) |
InChI Key |
VEWJOCYCKIZKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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